molecular formula C20H21ClN2O5S B11237570 7-chloro-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11237570
M. Wt: 436.9 g/mol
InChI Key: RCPZQXLEXMEAML-UHFFFAOYSA-N
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Description

7-chloro-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a chloro substituent, and a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazepine ring, introduction of the chloro and methylsulfonyl groups, and the attachment of the prop-2-en-1-yloxyphenyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-chloro-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide: This compound shares the chloro and benzodiazepine moieties but lacks the methylsulfonyl and prop-2-en-1-yloxyphenyl groups.

    7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: Similar in structure but contains a thione group instead of the carboxamide and lacks the methylsulfonyl group.

Uniqueness

The uniqueness of 7-chloro-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H21ClN2O5S

Molecular Weight

436.9 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-(4-prop-2-enoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H21ClN2O5S/c1-3-12-27-16-7-5-15(6-8-16)22-20(24)19-10-11-23(29(2,25)26)17-13-14(21)4-9-18(17)28-19/h3-9,13,19H,1,10-12H2,2H3,(H,22,24)

InChI Key

RCPZQXLEXMEAML-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OCC=C

Origin of Product

United States

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